GSK065 was developed by GlaxoSmithKline as part of their research into inhibitors targeting kynurenine 3-monooxygenase. It falls under the classification of enzyme inhibitors, specifically targeting metabolic pathways associated with tryptophan metabolism. The compound has been evaluated for its potential therapeutic applications in conditions such as acute pancreatitis and other inflammatory diseases .
The synthesis of GSK065 involves several key steps that utilize organic chemistry techniques to construct its molecular framework.
The synthesis process is optimized for yield and efficiency, employing techniques such as high-performance liquid chromatography for purification and nuclear magnetic resonance spectroscopy for structural confirmation.
GSK065 features a complex molecular structure characterized by a benzisoxazole core, which is crucial for its binding interactions with kynurenine 3-monooxygenase. The molecular formula is CHNO, indicating the presence of nitrogen and oxygen atoms that are integral to its activity.
GSK065 undergoes specific chemical reactions when interacting with kynurenine 3-monooxygenase:
The kinetics of GSK065 were analyzed through various assays, revealing an IC value in the low nanomolar range, indicative of its high potency against the target enzyme .
The mechanism by which GSK065 exerts its effects involves:
Kinetic studies have shown that GSK065 has a dissociation half-life significantly longer than many other inhibitors, which is advantageous for sustained therapeutic effects .
GSK065 has potential applications in scientific research and therapeutic development:
The kynurenine pathway (KP) serves as the primary catabolic route for the essential amino acid tryptophan, generating biologically active metabolites that regulate immune responses, neurotransmission, and cellular energy homeostasis. This pathway is dynamically activated during inflammation and constitutes a critical interface between metabolic reprogramming and disease pathogenesis. Kynurenine 3-monooxygenase (KMO), a mitochondrial flavin adenine dinucleotide (FAD)-dependent monooxygenase, catalyzes the conversion of kynurenine (KYN) to 3-hydroxykynurenine (3-HK). This reaction positions KMO as a pivotal gatekeeper enzyme that determines the flux of metabolites through neurotoxic (leading to quinolinic acid) or neuroprotective (leading to kynurenic acid, KYNA) branches of the KP [2] [6].
Table 1: Key Metabolites of the Kynurenine Pathway
Metabolite | Enzyme Responsible | Biological Activity |
---|---|---|
Kynurenine (KYN) | IDO1/TDO | Immunosuppressive; Aryl hydrocarbon receptor (AhR) agonist |
3-Hydroxykynurenine (3-HK) | KMO | Pro-oxidant; Induces oxidative stress and apoptosis |
Kynurenic acid (KYNA) | KAT enzymes | Neuroprotective; Antagonist of NMDA and α7-nicotinic receptors |
Quinolinic acid (QUIN) | 3-Hydroxyanthranilate oxidase | Excitotoxic; NMDA receptor agonist |
KMO is a 56-kDa enzyme anchored to the outer mitochondrial membrane, highly expressed in the liver, kidney, and immune-competent tissues. Its catalytic mechanism involves a ternary complex formation with KYN and NADPH, followed by oxygen activation to generate 3-HK. Structural analyses reveal that KMO’s active site contains conserved residues (Arg83, Tyr97 in Pseudomonas fluorescens KMO) that form hydrogen bonds with the substrate’s carboxylate group. Inhibitor binding studies demonstrate competitive inhibition at the KYN-binding pocket, where compounds like GSK065 establish polar interactions mimicking endogenous substrate contacts [8] [9].
GSK065 (chemical name: 3-[5-chloro-6-[(1R)-1-pyridin-2-ylethoxy]-1,2-benzoxazol-3-yl]propanoic acid) exemplifies structure-guided inhibitor design. With a molecular weight of 346.77 g/mol (C₁₇H₁₅ClN₂O₄), it features a chiral center ensuring stereoselective binding. Its carboxylate group engages KMO’s Arg83/Tyr97 network, while its chlorinated benzoxazole moiety occupies the hydrophobic substrate pocket. This confers exceptional potency, with an IC₅₀ of 4.5 nM against human KMO – a >100-fold improvement over early inhibitors like Ro 61-8048 (IC₅₀ ~37 nM) [5] [9] [10].
Table 2: Comparative Biochemical Properties of Select KMO Inhibitors
Inhibitor | IC₅₀ (nM) | Molecular Weight (g/mol) | Key Structural Features |
---|---|---|---|
GSK065 | 4.5 | 346.77 | Carboxylate; Chlorinated benzoxazole; Chiral center |
Ro 61-8048 | 37,000 | 405.42 | Sulfonamide; Nitrophenyl; Thiazole |
JM6 (prodrug) | N/A | 539.57 | Ester-masked Ro 61-8048 derivative |
KNS366 | Undisclosed | Undisclosed | Clinical-stage; Structure not public |
KMO inhibition corrects pathological imbalances in KP metabolites, offering therapeutic benefits in inflammatory, neurodegenerative, and oncological disorders:
Acute Pancreatitis & Multi-Organ Dysfunction (AP-MODS):In experimental AP-MODS, KMO deletion or inhibition with GSK065 analogs (e.g., GSK180) reduces plasma 3-HK to undetectable levels while elevating KYN (19-fold) and KYNA (81-fold). This shift attenuates lung, kidney, and liver injury by suppressing neutrophil infiltration, apoptosis, and oxidative stress. Notably, KMO inhibition does not affect pancreatic inflammation, confirming its selective action on systemic complications [3].
Neurodegenerative Disorders:3-HK and QUIN accumulate in Huntington’s (HD) and Alzheimer’s (AD) diseases, promoting excitotoxicity and free radical damage. KMO inhibition redirects metabolism toward KYNA, which antagonizes NMDA receptors and lowers extracellular glutamate. In HD models, this reduces striatal neurodegeneration and extends lifespan; in AD models, it prevents synaptic loss and memory deficits [7] [8].
Cancer Immunomodulation:Tumor-associated KMO upregulation elevates 3-HK, which induces T-cell apoptosis and polarizes macrophages toward immunosuppressive phenotypes. Inhibiting KMO increases intratumoral KYNA/AhR signaling, potentially countering IDO1-mediated immune escape. Combined with checkpoint inhibitors, this may reverse T-cell anergy [6].
Table 3: Metabolic Shifts After KMO Inhibition in Disease Models
Disease Model | Change in 3-HK | Change in KYN | Change in KYNA | Physiological Outcome |
---|---|---|---|---|
Acute Pancreatitis (Rat) | Undetectable | ↑ 19-fold | ↑ 81-fold | Reduced lung/kidney apoptosis |
Huntington’s (Mouse) | ↓ 50% | ↑ 3-fold | ↑ 2.5-fold | Delayed motor deficits; Extended lifespan |
Glioblastoma (Mouse) | ↓ 40% | ↑ 2.8-fold | ↑ 3.2-fold | Reduced TAM immunosuppression; Enhanced T-cell activity |
The evolution of KMO inhibitors reflects incremental advances in potency, selectivity, and pharmacokinetics:
First-Generation Inhibitors (1990s–2000s):Ro 61-8048, a thiazole derivative, demonstrated in vivo efficacy in cerebral malaria and HD models but suffered from metabolic instability and poor brain penetration. Its prodrug JM6 circumvented these issues by inhibiting peripheral KMO, allowing KYN to cross the blood-brain barrier for central KYNA synthesis. However, JM6’s reliance on peripheral conversion limited its utility in CNS disorders with impaired transport mechanisms [7].
Second-Generation Compounds (2010s):GSK065 emerged from a University of Edinburgh-GSK partnership focusing on AP-MODS. Structure-activity relationship (SAR) studies optimized substrate analogs for intravenous delivery, yielding nanomolar inhibitors with >100-fold selectivity over related flavoprotein monooxygenases. X-ray co-crystallography (3.2 Å resolution) confirmed target engagement, showing GSK065’s carboxylate group hydrogen-bonded to KMO’s catalytic residues [1] [3] [9].
Current Clinical-Stage Candidates:KNS366, developed by Kynos Therapeutics, represents the only disclosed KMO inhibitor in Phase I trials (NCT not provided). Its design prioritizes brain penetration for neuroinflammatory indications, addressing a key limitation of earlier compounds. Results from its first-in-human study are anticipated in 2024 [4].
Table 4: Historical Progression of KMO Inhibitor Development
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7